Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

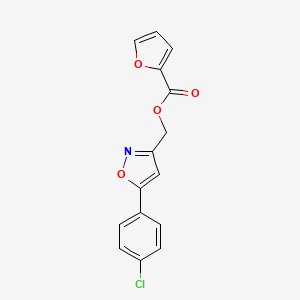

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the IUPAC name tert-butyl 3-bromo-2-oxopropylcarbamate . It has a molecular weight of 252.11 . The compound is used for research and development purposes .

Molecular Structure Analysis

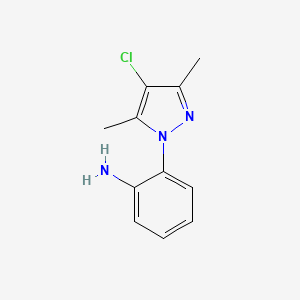

The InChI code for Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is 1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) . This code provides a specific textual representation of the molecule’s structure.科学的研究の応用

Metabolism and Oxidation Studies

- Metabolism in Insects and Mice : Research on similar compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), demonstrates their metabolism and oxidation in various species, including flies, grass grubs, and mice. These studies revealed the formation of eleven oxidation products through hydroxylation processes (Douch & Smith, 1971).

Chemical Synthesis

- Synthesis of Carbamate Derivatives : Research has focused on the synthesis of various carbamate derivatives. For example, the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via an asymmetric Mannich reaction represents a related area of study, highlighting the versatility of carbamate compounds in chemical synthesis (Yang, Pan, & List, 2009).

Organic Chemistry Applications

- Utility in Organic Syntheses : Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, like other carbamates, may find applications in organic chemistry. For instance, studies have detailed the preparation and reaction of similar carbamate compounds in the synthesis of various organic molecules (Padwa, Brodney, & Lynch, 2003).

Enzymatic Reactions and Catalysis

- Role in Enzymatic Processes : The carbamate family, including compounds like tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, may be relevant in studies exploring enzymatic reactions and catalysis. For example, research has shown that tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates are substrates for various enzymatic processes, leading to the formation of complex organic structures (Brugier, Outurquin, & Paulmier, 2001).

Comparative Toxicity Studies

- Comparative Toxicological Research : While focusing on compounds related to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, research has been conducted to compare the toxicological effects of various carbamate derivatives. This includes studies on their impact on isolated rat hepatocytes, providing insights into the biological interactions of these chemicals (Nakagawa, Yaguchi, & Suzuki, 1994).

Catalysis and Polymerization

- Applications in Polymer Science : Research involving tert-butyl carbamates, including those structurally related to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, has also extended to polymer science. For example, atom transfer radical polymerization of tert-butyl acrylate and subsequent transformations highlight the role these compounds can play in the development of polymers (Davis & Matyjaszewski, 2000).

作用機序

The mechanism of action for Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is not specified in the sources I found. The mechanism of action would depend on the specific context in which the compound is used, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBFAUMGJGGUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)